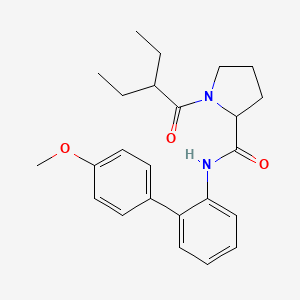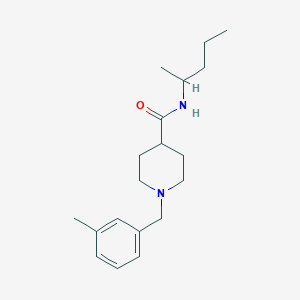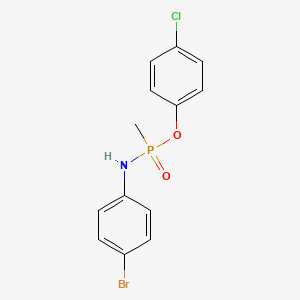![molecular formula C15H14ClN3 B6113669 (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is a compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Wirkmechanismus
The mechanism of action of (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the compound may inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Studies have shown that (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine in lab experiments is its reported anticancer and antimicrobial activity. This makes it a promising candidate for further research in drug development. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine. One direction is to further investigate its mechanism of action in cancer cells and bacteria. This will provide insight into how the compound works and may lead to the development of more effective therapeutic agents. Another direction is to explore the potential of this compound in combination with other drugs to enhance its anticancer and antimicrobial activity. Additionally, more research is needed to determine the toxicity and pharmacokinetics of this compound in vivo, which will be important for its development as a drug candidate.
Synthesemethoden
The synthesis of (3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine involves the reaction of 3-chlorobenzaldehyde with 8-methylimidazo[1,2-a]pyridine in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product. This method has been reported to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine has been studied for its potential applications in pharmaceutical research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-11-4-3-7-19-10-14(18-15(11)19)9-17-13-6-2-5-12(16)8-13/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFBQSQFTZQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)

![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)